molecular formula C9H14N6 B14663009 6-Propyl-7,8-dihydropteridine-2,4-diamine CAS No. 50691-64-0

6-Propyl-7,8-dihydropteridine-2,4-diamine

Cat. No.: B14663009
CAS No.: 50691-64-0
M. Wt: 206.25 g/mol
InChI Key: FZBUHOHVXFTEKZ-UHFFFAOYSA-N
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Description

6-Propyl-7,8-dihydropteridine-2,4-diamine is a member of the pteridine family, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-7,8-dihydropteridine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazine-2-carboxamide with phosphoryl chloride and dimethylformamide to form 3-aminopyrazine-2-carbonitrile. This intermediate is then hydrogenated to yield 2-amino-3-aminomethylpyrazine, which undergoes cyclization to form the desired pteridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-7,8-dihydropteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridines.

    Reduction: It can be reduced to form tetrahydropteridines.

    Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles can be used to substitute the amino groups under appropriate conditions.

Major Products Formed

    Oxidation: Pteridine derivatives.

    Reduction: Tetrahydropteridine derivatives.

    Substitution: Substituted pteridine derivatives.

Scientific Research Applications

6-Propyl-7,8-dihydropteridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propyl-7,8-dihydropteridine-2,4-diamine involves its interaction with specific enzymes and molecular targets. For example, it can inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folate in prokaryotes. This inhibition occurs through the formation of a stable complex with the enzyme, preventing the synthesis of folate and thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propyl-7,8-dihydropteridine-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its interaction with enzymes and other molecular targets, making it distinct from other pteridine derivatives.

Properties

CAS No.

50691-64-0

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

6-propyl-7,8-dihydropteridine-2,4-diamine

InChI

InChI=1S/C9H14N6/c1-2-3-5-4-12-8-6(13-5)7(10)14-9(11)15-8/h2-4H2,1H3,(H5,10,11,12,14,15)

InChI Key

FZBUHOHVXFTEKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N=C(N=C2NC1)N)N

Origin of Product

United States

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